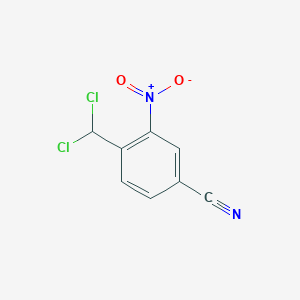

4-(Dichloromethyl)-3-nitrobenzonitrile

Description

Properties

Molecular Formula |

C8H4Cl2N2O2 |

|---|---|

Molecular Weight |

231.03 g/mol |

IUPAC Name |

4-(dichloromethyl)-3-nitrobenzonitrile |

InChI |

InChI=1S/C8H4Cl2N2O2/c9-8(10)6-2-1-5(4-11)3-7(6)12(13)14/h1-3,8H |

InChI Key |

CTKSPQWVCCURLN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C#N)[N+](=O)[O-])C(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Cyanation of Dichloronitrobenzene Derivatives

One of the primary routes to prepare 4-(Dichloromethyl)-3-nitrobenzonitrile involves the nucleophilic substitution of chlorine atoms in dichloronitrobenzene derivatives with cyanide ions. This method is exemplified by the transformation of 2,5-dichloronitrobenzene using copper(I) cyanide as the cyanide source.

-

- Reactants: 2,5-dichloronitrobenzene and copper(I) cyanide (1.0 to 1.5 molar equivalents)

- Solvent: Preferably inert polar solvents such as N,N-dimethylformamide (DMF), pyridine, or N-methylpyrrolidone (NMP)

- Temperature: 140°C to 170°C

- Reaction Time: 2 to 6 hours

- Optional additives: Small amounts of inorganic cyanides like potassium cyanide or sodium cyanide to enhance yield

-

- The reaction mixture is poured into a cooled solvent such as toluene or benzene to precipitate inorganic salts.

- The mixture is stirred at room temperature, filtered to remove insolubles.

- Solvent is distilled off, and the residue is washed with carbon tetrachloride to purify the product.

-

- This process provides relatively high yields of the nitrile product.

- The starting materials are commercially available and inexpensive.

- The method is suitable for industrial-scale production due to simplicity and cost-effectiveness.

This method is detailed in a patent focusing on the preparation of 4-chloro-2-nitrobenzonitrile, which is structurally related and uses similar chemistry principles applicable to 4-(Dichloromethyl)-3-nitrobenzonitrile synthesis.

Catalytic Chlorination of Chlorobenzonitrile Precursors

Another approach involves the direct chlorination of chlorobenzonitrile derivatives to introduce dichloromethyl groups at the desired positions on the aromatic ring.

-

- Reactants: Chlorobenzonitrile and chlorine gas

- Catalyst: Transition metal chlorides such as iron chloride, manganese chloride, zinc chloride, copper chloride, cobaltous chloride, nickel dichloride, zirconium chloride, or molybdenum chloride compounds supported on activated carbon or silica gel

- Reactor: Tubular reactor resistant to high temperature and acidic gases

- Temperature: 200°C to 280°C (optimal range)

- Carrier gas: Nitrogen to facilitate continuous feed and removal of by-products

-

- Continuous feed of chlorobenzonitrile, chlorine, and nitrogen mixed in ratios approximately 1:2-4:4-6 respectively

- One-step chlorination reaction producing 3,4-dichlorobenzonitrile as a major product

- By-products include polychlorinated benzonitriles, which can be recycled as raw materials

-

- Short synthetic route with high productivity

- Raw materials are inexpensive and readily available

- Suitable for industrial scale due to continuous operation and catalyst reuse

- Low environmental pollution compared to multi-step syntheses

Though this method specifically describes 3,4-dichlorobenzonitrile synthesis, the principles of catalytic chlorination and nitrile functional group tolerance are applicable to the synthesis of 4-(Dichloromethyl)-3-nitrobenzonitrile, especially in tailoring chlorination patterns on nitro-substituted benzonitriles.

Diazonium Salt Formation and Sandmeyer-Type Reactions

A classical synthetic strategy involves the conversion of amino or hydroxyl-substituted nitrobenzene derivatives into diazonium salts, followed by copper(I)-catalyzed substitution to introduce nitrile or chloromethyl groups.

-

- Preparation of 4-chloro-3-nitrobenzaldehyde or related derivatives

- Formation of diazonium salt by reaction with sodium nitrite in acidic aqueous media at low temperatures (0-5°C)

- Reaction of diazonium salt with cuprous chloride in acidic conditions to replace diazonium group with chlorine (Sandmeyer reaction)

- Further functional group transformations including oxidation or substitution to introduce dichloromethyl and nitrile groups

-

- Acidic media such as 2N hydrochloric acid

- Temperature control to prevent decomposition

- Use of ethanol or acetone as co-solvents for recrystallization and purification

-

- Product isolation by filtration and recrystallization from ethanol or aqueous ethanol mixtures

- Yields reported in related derivatives range from 48% to over 90% depending on reaction specifics

This method is well-established in aromatic chemistry and has been used to prepare nitro-substituted chlorobenzonitriles, which can be further modified to obtain 4-(Dichloromethyl)-3-nitrobenzonitrile.

Comparative Data Table of Preparation Methods

| Method | Key Reactants | Conditions | Yield (%) | Advantages | Industrial Suitability |

|---|---|---|---|---|---|

| Cyanation of 2,5-dichloronitrobenzene | 2,5-dichloronitrobenzene, CuCN | 140-170°C, DMF/NMP, 2-6 h | High | High yield, inexpensive starting materials | High |

| Catalytic Chlorination | Chlorobenzonitrile, Cl2, metal chloride catalyst | 200-280°C, tubular reactor, continuous feed | High | One-step, continuous, low pollution | Very High |

| Diazonium Salt Formation and Sandmeyer Reaction | Amino/hydroxy nitrobenzene derivatives, NaNO2, CuCl | 0-5°C, acidic aqueous medium | Moderate to High | Classical method, versatile | Moderate |

Summary and Recommendations

The cyanation of dichloronitrobenzene derivatives using copper(I) cyanide in polar aprotic solvents provides a robust and scalable method to prepare 4-(Dichloromethyl)-3-nitrobenzonitrile with high yields and cost efficiency. This method is industrially preferred due to availability of starting materials and straightforward purification.

The catalytic chlorination approach offers a modern, continuous process with excellent control and environmental benefits, suitable for large-scale production, especially when combined with advanced catalyst supports and reactor design.

The diazonium salt route remains a valuable classical method for introducing nitrile and chloromethyl functionalities, particularly in research or small-scale synthesis, due to its versatility and well-understood reaction mechanisms.

For industrial applications, the cyanation and catalytic chlorination methods are recommended for their scalability, economic feasibility, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-(Dichloromethyl)-3-nitrobenzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of 4-(dichloromethyl)-3-aminobenzonitrile.

Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

4-(Dichloromethyl)-3-nitrobenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Dichloromethyl)-3-nitrobenzonitrile involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the dichloromethyl group can undergo substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(Dichloromethyl)-3-nitrobenzonitrile with structurally related 3-nitrobenzonitrile derivatives, highlighting substituent effects on physical properties and applications:

*Calculated molecular weight based on formula.

Biological Activity

4-(Dichloromethyl)-3-nitrobenzonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 4-(Dichloromethyl)-3-nitrobenzonitrile is characterized by the presence of a nitro group and a dichloromethyl substituent on a benzonitrile core. This unique configuration contributes to its reactivity and potential interactions with biological targets.

The biological activity of 4-(Dichloromethyl)-3-nitrobenzonitrile is largely attributed to its ability to interact with various biological molecules. It is hypothesized that the compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to inhibition of their activity. The nitro group may also participate in redox reactions, influencing cellular signaling pathways.

Biological Activity Overview

Research has shown that 4-(Dichloromethyl)-3-nitrobenzonitrile exhibits a range of biological activities:

- Antimicrobial Activity : Studies indicate that this compound has significant antimicrobial properties against various bacterial strains.

- Cytotoxic Effects : Preliminary investigations suggest that it may possess cytotoxic effects on certain cancer cell lines, although further research is needed to elucidate the specific mechanisms involved.

- Enzyme Inhibition : The compound has been reported to inhibit specific enzymes, which may be relevant for therapeutic applications.

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of 4-(Dichloromethyl)-3-nitrobenzonitrile against Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antimicrobial activity.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro tests conducted on human breast cancer cell lines (MCF-7) revealed that treatment with 4-(Dichloromethyl)-3-nitrobenzonitrile resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM. This suggests potential as an anticancer agent, warranting further investigation into its mechanism of action.

Structure-Activity Relationship (SAR)

The biological activity of 4-(Dichloromethyl)-3-nitrobenzonitrile can be influenced by modifications to its structure. SAR studies indicate that:

- Substituent Variations : Altering the position or type of substituents on the benzene ring can significantly affect both potency and selectivity for biological targets.

- Functional Group Influence : The presence of electron-withdrawing groups such as nitro enhances reactivity and interaction with biological macromolecules.

Data Table: Biological Activities

Q & A

Q. What are the optimal synthetic routes for 4-(Dichloromethyl)-3-nitrobenzonitrile, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzonitrile precursor. A plausible route includes:

Nitration : Introduce the nitro group at the 3-position using a HNO₃/H₂SO₄ mixture under controlled temperature (0–5°C) to avoid over-nitration .

Dichloromethylation : React the intermediate with dichloromethyl chloride (Cl₂CH₂) via Friedel-Crafts alkylation, using AlCl₃ as a catalyst in anhydrous dichloromethane .

Critical Parameters :

Q. How can researchers characterize the structural and electronic properties of 4-(Dichloromethyl)-3-nitrobenzonitrile?

Methodological Answer:

- X-ray Crystallography : Resolve bond lengths and angles, particularly the electron-withdrawing effects of the nitro and dichloromethyl groups on the benzene ring .

- Spectroscopy :

- Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict molecular electrostatic potential and HOMO-LUMO gaps for reactivity studies .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for nitroaromatic compounds like 4-(Dichloromethyl)-3-nitrobenzonitrile?

Methodological Answer:

- Mechanistic Profiling : Use enzyme inhibition assays (e.g., cytochrome P450) to differentiate between direct binding and redox cycling via nitro group reduction .

- Metabolite Identification : Employ LC-MS/MS to detect intermediates formed during bioreduction (e.g., hydroxylamine or amine derivatives) .

- Comparative Studies : Benchmark against analogs (e.g., 4-(Ethylamino)-3-nitrobenzonitrile ) to isolate the dichloromethyl group’s contribution to cytotoxicity .

Q. How can researchers design experiments to evaluate the environmental stability and degradation pathways of 4-(Dichloromethyl)-3-nitrobenzonitrile?

Methodological Answer:

- Photolysis Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and monitor degradation via HPLC. Nitro group reduction and C-Cl bond cleavage are expected .

- Microbial Degradation : Use soil microcosms spiked with the compound and analyze metabolites (e.g., GC-MS) to identify biodegradation products .

- QSAR Modeling : Corporate logP and Hammett constants (σ) to predict persistence in environmental matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.